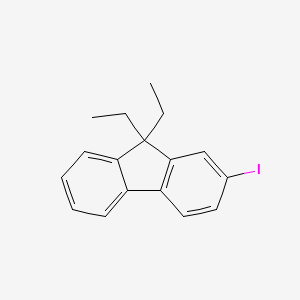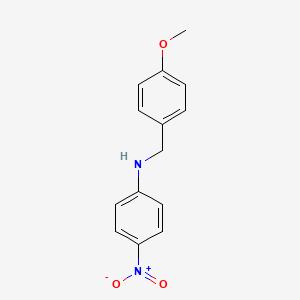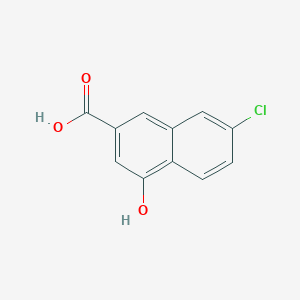![molecular formula C12H12ClNO3 B12547450 Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate CAS No. 178888-24-9](/img/structure/B12547450.png)
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a carbamate moiety, which is further connected to a 4-chlorophenyl group and a 2-oxoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate typically involves the reaction of prop-2-en-1-yl alcohol with 2-(4-chlorophenyl)-2-oxoethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are amines derived from the reduction of the carbamate group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl [2-(4-fluorophenyl)-2-oxoethyl]carbamate
- Prop-2-en-1-yl [2-(4-bromophenyl)-2-oxoethyl]carbamate
- Prop-2-en-1-yl [2-(4-methylphenyl)-2-oxoethyl]carbamate
Uniqueness
Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the reactivity and stability of the compound, making it different from its analogs with other substituents.
Properties
CAS No. |
178888-24-9 |
|---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
prop-2-enyl N-[2-(4-chlorophenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-7-17-12(16)14-8-11(15)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16) |
InChI Key |
CCBJFAVTINMHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)


![Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-](/img/structure/B12547418.png)


![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)


![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)
